1-(4-Chlorophenyl)-3-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione
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Overview
Description
1-(4-CHLOROPHENYL)-3-({[1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-PIPERIDYL]METHYL}AMINO)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a pyrimidinyl-piperidyl moiety, and a dihydropyrrole-dione core
Preparation Methods
The synthesis of 1-(4-CHLOROPHENYL)-3-({[1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-PIPERIDYL]METHYL}AMINO)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Chlorophenyl Intermediate:
Synthesis of the Pyrimidinyl-Piperidyl Moiety: This involves the construction of the pyrimidinyl-piperidyl structure through a series of condensation and cyclization reactions.
Coupling of Intermediates: The chlorophenyl intermediate is then coupled with the pyrimidinyl-piperidyl moiety using appropriate coupling agents and reaction conditions.
Formation of the Dihydropyrrole-Dione Core: The final step involves the cyclization and formation of the dihydropyrrole-dione core, completing the synthesis of the target compound.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(4-CHLOROPHENYL)-3-({[1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-PIPERIDYL]METHYL}AMINO)DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-CHLOROPHENYL)-3-({[1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-PIPERIDYL]METHYL}AMINO)DIHYDRO-1H-PYRROLE-2,5-DIONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-3-({[1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-PIPERIDYL]METHYL}AMINO)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-CHLOROPHENYL)-3-({[1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-PIPERIDYL]METHYL}AMINO)DIHYDRO-1H-PYRROLE-2,5-DIONE can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-Methyl-2-Morpholinopropan-1-one: This compound shares a chlorophenyl group but differs in its overall structure and properties.
1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane: This compound has a similar chlorophenyl group but differs in its chemical framework and applications.
Properties
Molecular Formula |
C22H26ClN5O2 |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methylamino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H26ClN5O2/c1-14-11-15(2)26-22(25-14)27-9-7-16(8-10-27)13-24-19-12-20(29)28(21(19)30)18-5-3-17(23)4-6-18/h3-6,11,16,19,24H,7-10,12-13H2,1-2H3 |
InChI Key |
JLZRDTKVEDGDDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)CNC3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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